molecular formula C27H18N4O B12431622 2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12431622
M. Wt: 414.5 g/mol
InChI Key: VGWAPISXSPOLIQ-UHFFFAOYSA-N
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Description

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with quinoline and phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions. One common method includes the condensation of appropriate quinoline derivatives with pyrazole intermediates. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Quinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which have well-known antimalarial properties.

    Phenyl-substituted pyrazoles: Compounds with similar phenyl groups but different core structures.

Uniqueness

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its combination of quinoline and pyrazolo[1,5-a]pyrimidine cores, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H18N4O

Molecular Weight

414.5 g/mol

IUPAC Name

2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C27H18N4O/c32-27-22(20-13-14-23-21(16-20)12-7-15-28-23)17-29-26-24(18-8-3-1-4-9-18)25(30-31(26)27)19-10-5-2-6-11-19/h1-17,30H

InChI Key

VGWAPISXSPOLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN3C2=NC=C(C3=O)C4=CC5=C(C=C4)N=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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